3-Bromo-5-chloro-4-(methylthio)pyridine
Overview
Description
3-Bromo-5-chloro-4-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNS. It is characterized by the presence of bromine, chlorine, and a methylthio group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(methylthio)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-(methylthio)pyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-(methylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the methylthio group yields sulfoxides or sulfones.
Reduction Products: Reduction of the pyridine ring can lead to partially or fully hydrogenated pyridine derivatives.
Scientific Research Applications
3-Bromo-5-chloro-4-(methylthio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the methylthio group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-5-(methylthio)pyridine: A closely related compound with similar functional groups.
3-Bromo-5-(trifluoromethyl)pyridine: Another pyridine derivative with a trifluoromethyl group instead of a methylthio group.
Uniqueness
3-Bromo-5-chloro-4-(methylthio)pyridine is unique due to the specific combination of bromine, chlorine, and methylthio groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
IUPAC Name |
5-bromo-3-chloro-2-methylsulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTROGRNLUWRSLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266093 | |
Record name | Pyridine, 5-bromo-3-chloro-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261625-68-7 | |
Record name | Pyridine, 5-bromo-3-chloro-2-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261625-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-bromo-3-chloro-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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